

A Comparative Guide to the Biological Activity of 5-Methylnicotinoyl Chloride Derivatives

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Compound of Interest

Compound Name: *5-Methylnicotinoyl chloride*

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This guide provides a comparative analysis of the biological activities of various derivatives of nicotinoyl chloride, with a focus on derivatives that could be synthesized from **5-methylnicotinoyl chloride**. Due to its high reactivity as an acyl chloride, **5-methylnicotinoyl chloride** is primarily utilized as a chemical intermediate in the synthesis of more stable derivatives. Consequently, direct biological activity data for the parent compound is not available in the reviewed literature. This guide, therefore, focuses on the comparative biological activities of its downstream derivatives, which are the entities typically evaluated for therapeutic potential.

The derivatives discussed herein exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structure-activity relationships of these compounds are explored, supported by experimental data from various studies.

Data Presentation: Comparative Biological Activities

The biological activities of various nicotinic acid and nicotinoyl chloride derivatives are summarized below. These tables provide a quantitative comparison of their efficacy in different experimental models.

Antimicrobial Activity

The antimicrobial potential of nicotinic acid derivatives has been evaluated against various bacterial and fungal strains. The data, presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition, highlights the impact of different structural modifications on antimicrobial potency.

Table 1: Antibacterial Activity of Nicotinamide Derivatives (MIC μ M)

Compound	S. aureus	E. faecalis	P. aeruginosa	K. pneumoniae	Reference
NC 2	-	-	0.5	0.5	[1]
NC 3	-	-	0.032	0.063	[1]
NC 5	-	-	1	0.5	[1]
NC 6	-	-	1	1	[1]

Note: MIC values were converted from mM to μ M for consistency. "-" indicates data not provided for MIC90.

Table 2: Antifungal Activity of a Nicotinic Acid Derivative

Compound	Target	Activity	Reference
(5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one	Candida albicans	Highly effective	[2]

Anti-inflammatory Activity

Several derivatives of nicotinic acid have been investigated for their anti-inflammatory properties. The data below compares the efficacy of these derivatives in reducing inflammation in preclinical models.

Table 3: Anti-inflammatory Activity of 2-Substituted Phenyl Derivatives of Nicotinic Acid

Compound	Analgesic Activity (% Reduction in Writhing)	Anti-inflammatory Activity (% Change in Paw Volume)	Reference
4a	61.7 ± 4.8	Significant	[3]
4c	73.7 ± 6.2	Significant	[3]
4d	68.9 ± 5.3*	Significant	[3]
Mefenamic Acid (Reference)	72.4 ± 4.6	Significant	[3]

*p<0.05 compared to the vehicle group.[3]

Anticancer Activity

The cytotoxic effects of novel nicotinic acid derivatives against various cancer cell lines are presented below, with IC50 values indicating the concentration required for 50% inhibition of cell viability.

Table 4: In Vitro Cytotoxicity of a Triazoline-3-Thione Derivative and its Metal Complexes (IC50 μ M)

Compound	A549 (Human Lung Cancer)	HT29 (Human Colon Adenocarcinoma)	Reference
Complex (1)	794.37	654.31	[4]
Complex (3)	-	1064.05	[4]

Note: "-" indicates data not provided.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Synthesis of Nicotinoyl Chloride Derivatives

A general synthetic pathway for producing derivatives from nicotinic acid involves the initial conversion to nicotinoyl chloride. For example, nicotinic acid is reacted with phosphorus pentachloride to yield nicotinoyl chloride.[5] This reactive intermediate is then treated with various nucleophiles to generate a diverse range of derivatives. For instance, reaction with hydrazine hydrate forms nicotinic acid hydrazide, a precursor for Schiff bases and subsequently thiazolidinones.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is often determined using the broth microdilution method according to EUCAST guidelines.[1] This involves preparing serial dilutions of the compounds in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[1]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of the compounds is assessed using the carrageenan-induced paw edema model in rats.[3][6] Animals are pre-treated with the test compounds or a reference drug (e.g., mefenamic acid) before the injection of carrageenan into the sub-plantar region of the right hind paw. The paw volume is measured at specific time intervals after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the

yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated.[4]

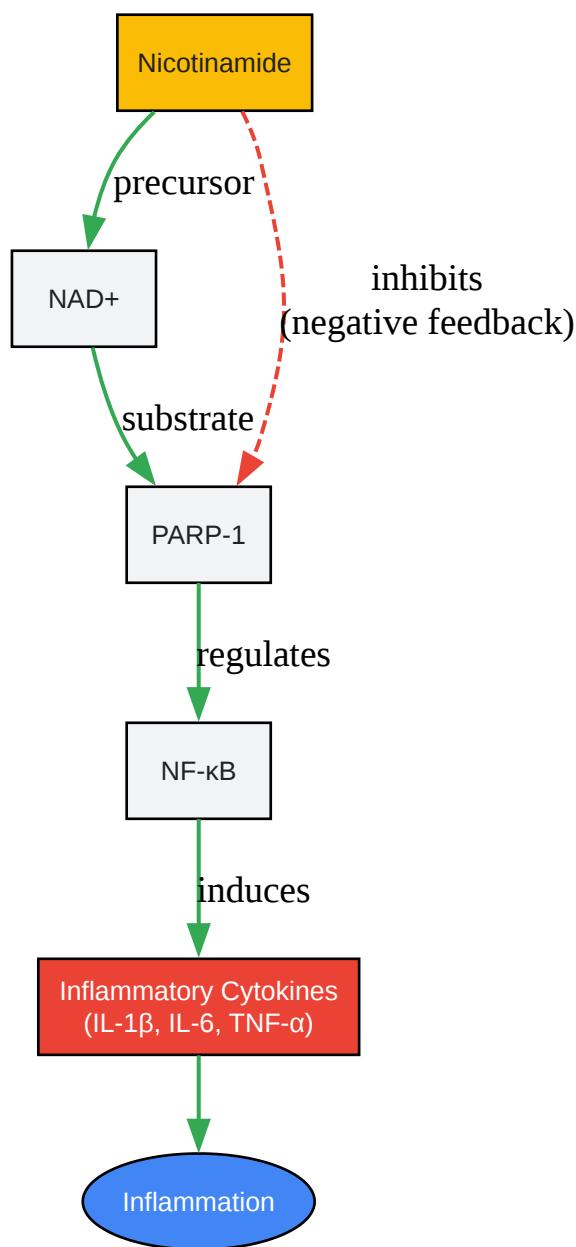
Mandatory Visualization

The following diagrams illustrate the general synthesis pathway for nicotinoyl chloride derivatives and a potential signaling pathway influenced by nicotinamide, a key derivative.



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Caption: General synthesis of thiazolidinone derivatives.



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Caption: Nicotinamide's role in inflammatory signaling.

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